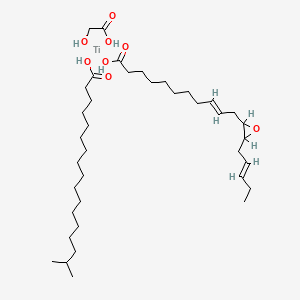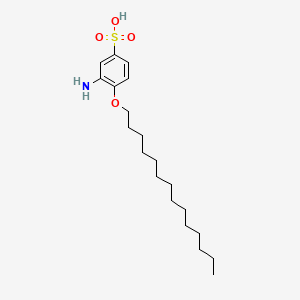
Butyldinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyldinitrophenol is an organic compound characterized by the presence of butyl and dinitrophenol groups It is known for its applications in various fields, including industrial processes and scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyldinitrophenol can be synthesized through the nitration of butylphenol. The process typically involves the following steps:
Nitration of Butylphenol: Butylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Safety measures are crucial due to the exothermic nature of the nitration reaction.
Análisis De Reacciones Químicas
Types of Reactions: Butyldinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield aminophenols.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Butyldinitrophenol is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a therapeutic agent for certain conditions.
Industry: Employed in the manufacture of dyes, explosives, and pesticides.
Mecanismo De Acción
The mechanism by which butyldinitrophenol exerts its effects involves its interaction with cellular components. It can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and heat production. The molecular targets include enzymes involved in oxidative phosphorylation and electron transport chains.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Known for its use as a weight loss agent and industrial applications.
2,6-Dinitrophenol: Similar in structure but differs in the position of nitro groups.
Butylphenol: The precursor in the synthesis of butyldinitrophenol.
Uniqueness: this compound is unique due to the presence of both butyl and dinitrophenol groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields highlight its versatility compared to other dinitrophenol derivatives.
Propiedades
Fórmula molecular |
C10H12N2O5 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15/h5-6,13H,2-4H2,1H3 |
Clave InChI |
JWSIYTYVIDKSRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)






![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)




![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
